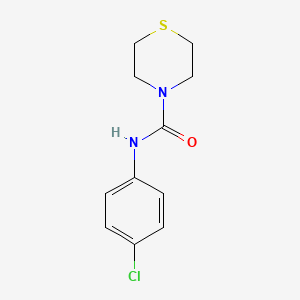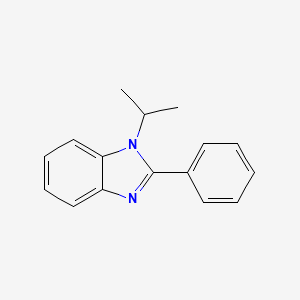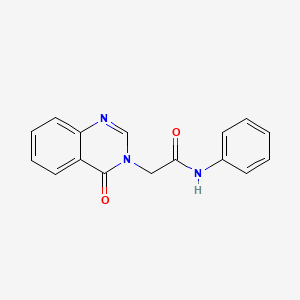![molecular formula C20H24N2O4 B5688013 1-(2-furylmethyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperazine](/img/structure/B5688013.png)
1-(2-furylmethyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-furylmethyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperazine, also known as FC5, is a piperazine derivative that has gained significant attention in recent years for its potential use in scientific research. It has been found to possess various biochemical and physiological effects, making it a promising tool for investigating different biological processes.
Mécanisme D'action
The exact mechanism of action of 1-(2-furylmethyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperazine is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth, including topoisomerase II and histone deacetylase. 1-(2-furylmethyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperazine has also been found to modulate the activity of various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperazine has been found to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and cognitive-enhancing effects. It has also been shown to reduce inflammation and oxidative stress, both of which are implicated in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(2-furylmethyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperazine is its versatility in scientific research, as it can be used in various assays and experiments to investigate different biological processes. Additionally, it has been found to be relatively safe and well-tolerated in animal models. However, one of the limitations of 1-(2-furylmethyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperazine is its limited solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for 1-(2-furylmethyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperazine research. One potential avenue is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Finally, there is a need for more studies to investigate the safety and efficacy of 1-(2-furylmethyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperazine in human clinical trials.
Conclusion:
In conclusion, 1-(2-furylmethyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperazine is a promising tool for scientific research due to its wide range of applications and various biochemical and physiological effects. Its anti-cancer, neuroprotective, and cognitive-enhancing effects make it a potential therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods. However, its versatility and relative safety make it a valuable asset in scientific research.
Méthodes De Synthèse
The synthesis of 1-(2-furylmethyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperazine involves the reaction between 1-(2-furylmethyl)-4-piperidone and 6-methoxy-3,4-dihydrocoumarin in the presence of a Lewis acid catalyst. The resulting product is then treated with piperazine in the presence of a base to yield 1-(2-furylmethyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperazine. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(2-furylmethyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperazine has been found to have a wide range of applications in scientific research, particularly in the fields of neuroscience and cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 1-(2-furylmethyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperazine has also been found to have neuroprotective effects, reducing neuronal damage caused by oxidative stress and inflammation. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
[4-(furan-2-ylmethyl)piperazin-1-yl]-(6-methoxy-3,4-dihydro-2H-chromen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-24-17-4-5-19-15(12-17)11-16(14-26-19)20(23)22-8-6-21(7-9-22)13-18-3-2-10-25-18/h2-5,10,12,16H,6-9,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEAZBQDFXXFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(C2)C(=O)N3CCN(CC3)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-furylmethyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5687937.png)
![methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5687939.png)

![1'-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5687967.png)

![7-cyclopentyl-2-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5687984.png)

![2-(2,4-dichlorophenoxy)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5688003.png)

![N-{1-[(cyclohexylamino)carbonyl]-4-piperidinyl}-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5688009.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688016.png)
![(3R)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5688018.png)
![4-{[2-(3-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5688022.png)
![rel-(4aS,8aS)-2-[2-fluoro-4-(trifluoromethyl)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5688033.png)